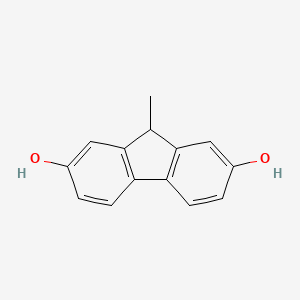

4-fluoro-1H-indol-5-ol

Descripción general

Descripción

Synthesis Analysis

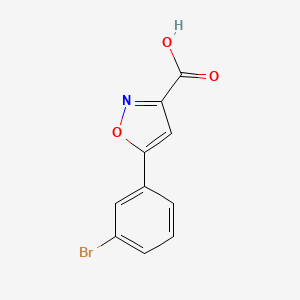

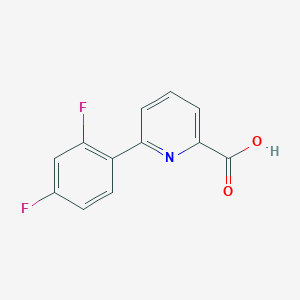

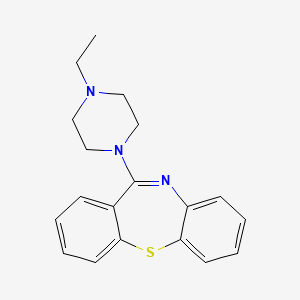

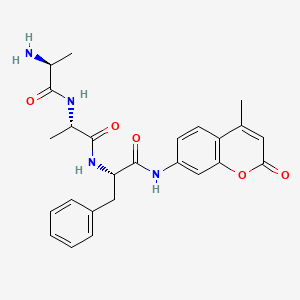

The synthesis of various fluoroindole derivatives has been explored in the provided studies. For instance, a method for synthesizing 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was developed, which showed nanomolar inhibitory activity against Hepatitis B virus (HBV) . Another study reported the preparation of a serotonergic agent with potential antidepressant activity, 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole, through the LiAlH4 reduction of its precursor . Similarly, the synthesis of a related compound labeled with carbon-14 was achieved for potential use in pharmacological studies . Additionally, a diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was described, which involved a Staudinger [2+2] cycloaddition reaction . Lastly, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives was accomplished using nickel ferrite nanoparticles as a catalyst, starting from 5-fluoro indole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. Single-crystal X-ray analysis revealed that the HBV inhibitor exists in a monoclinic P21/n space group . The crystal structure of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was also determined, showing that it crystallizes in the monoclinic space group C2/c . Hirshfeld surface analysis and molecular docking studies were employed to study intermolecular interactions and evaluate the potential of the synthesized compounds as inhibitors . The structures of the oxazol-5(4H)-one derivatives were confirmed by NMR, LC-MS, and elemental analysis .

Chemical Reactions Analysis

The studies detail various chemical reactions used to synthesize the fluoroindole derivatives. The HBV inhibitor was crystallized from acetonitrile , while the serotonergic agent was obtained through a reduction reaction . The carbon-14 labeled compound involved a coupling reaction followed by catalytic reduction . The synthesis of the azetidin-2-one derivative was achieved through a cycloaddition reaction , and the oxazol-5(4H)-one derivatives were synthesized via a condensation reaction in the presence of nickel ferrite nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and synthesis methods. The HBV inhibitor's crystallographic data provided insights into its spatial arrangement and potential intermolecular interactions . The serotonergic agent's radiochemical purity and specific activity were determined through HPLC and NMR analyses . The crystal structure of the azetidin-2-one derivative revealed its absolute cis configuration and allowed for the computation of structural parameters and electronic properties . The oxazol-5(4H)-one derivatives were evaluated for their antioxidant and antimicrobial activities, indicating their potential biological relevance .

Aplicaciones Científicas De Investigación

Catalytic Activity

- Nickel ferrite nanoparticles demonstrated catalytic activity in the synthesis of derivatives involving 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, showcasing potential in biological activity studies, including antioxidant and antimicrobial activities (Rao et al., 2019).

Antimicrobial and Antituberculosis Activity

- Indole derivatives, specifically 5-fluoro-1H-indole-2,3-dione derivatives, were synthesized and evaluated for antituberculosis activity, demonstrating significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Karalı et al., 2007).

Pharmaceutical Properties and Drug Development

- Indole derivative research has led to the discovery of BMS-378806, a novel HIV-1 attachment inhibitor, underscoring the importance of structural modifications, like the 4-fluoro substitution, in enhancing drug efficacy and bioavailability (Wang et al., 2003).

- Fluoro-substituted conjugated polyindoles were investigated for their electrochemical charge storage capabilities, suggesting the potential of these materials in supercapacitor applications due to their high performance and stability (Wang et al., 2019).

Synthesis and Structure-Activity Relationship

- The synthesis of fluoroindole derivatives and their structure-activity relationship, particularly in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors, has been explored, emphasizing the role of halogen atoms in developing analogues with improved antiviral activity (Regina et al., 2007).

Optical, Thermal, and Electroluminescence Properties

- The optical, thermal, and electroluminescence properties of indolyl acetonitrile-based fluorophores were studied, indicating their suitability for organic light-emitting diode (OLED) applications, with investigations into their fluorescence quantum yield and thermal stability (Muruganantham et al., 2019).

Mecanismo De Acción

Target of Action

4-Fluoro-1H-indol-5-ol, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral activity by interacting with viral proteins

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, thereby affecting the viral life cycle

Result of Action

Given the broad-spectrum biological activities of indole derivatives, the effects could range from antiviral effects (inhibition of viral replication) to anti-inflammatory effects (reduction of inflammation) and anticancer effects (inhibition of cancer cell proliferation) .

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, there is a lot of potential for future research and development in this area .

Propiedades

IUPAC Name |

4-fluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZNICPMZHBROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621786 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indol-5-ol | |

CAS RN |

288386-04-9 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

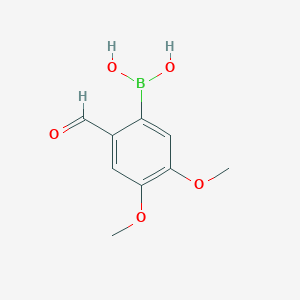

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

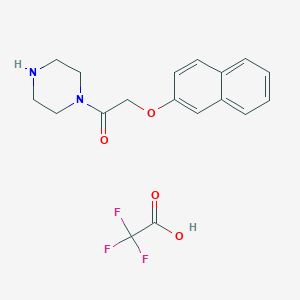

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

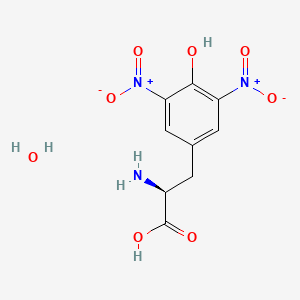

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)